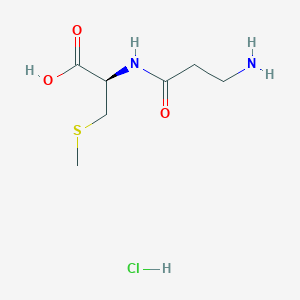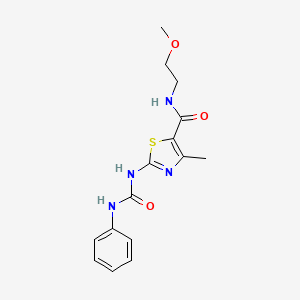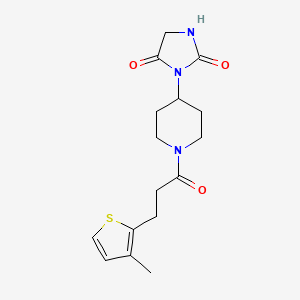
(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide” is a compound that contains a benzamide group, an acrylamide group, and a 3,4-dimethoxyphenyl group. Benzamides are a class of compounds containing a benzene ring and an amide group. Acrylamides are organic compounds that contain a vinyl group and an amide group. The 3,4-dimethoxyphenyl group is a phenyl group substituted with two methoxy groups at the 3 and 4 positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated double bonds in the acrylamide group, which could potentially have implications for its reactivity and properties. The 3,4-dimethoxyphenyl group could contribute to the compound’s lipophilicity and potentially its biological activity .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of acrylamides and benzamides, such as hydrolysis, addition reactions at the double bond, and reactions at the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the conjugated double bond could influence its UV-visible absorption properties, and the amide group could participate in hydrogen bonding, potentially influencing its solubility and intermolecular interactions .科学的研究の応用
Synthetic Routes and Chemical Reactions
- Cycloaddition Reactions : Studies have shown the formation of complex molecules through Diels-Alder reactions, involving similar structural motifs to the compound . These reactions allow for the synthesis of diverse chemical structures, providing insight into the synthetic accessibility of such compounds (Kranjc et al., 2011).
- Reductive Cyclization : A "one-pot" reductive cyclization method was used for synthesizing a compound with a similar dimethoxyphenyl structure, demonstrating a potential pathway for synthesizing (E)-4-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide and related molecules (Bhaskar et al., 2019).
Physicochemical Properties and Studies
- Crystal Structure and Physicochemical Studies : The crystalline structure and physicochemical properties of similar compounds have been extensively studied, providing a framework for understanding the material properties and potential applications of this compound. Such studies include the analysis of hydrogen bonding, molecular packing, and thermal properties, which are crucial for applications in material science and pharmaceuticals (Gupta et al., 2013).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-23-15-9-3-12(11-16(15)24-2)4-10-17(21)20-14-7-5-13(6-8-14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQBZYLHWWQYLR-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[3-(azidomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2627463.png)

![(S)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2627466.png)

![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2627468.png)

![4-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2627471.png)




![4-[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]-N,N-dimethylbenzamide](/img/structure/B2627481.png)
